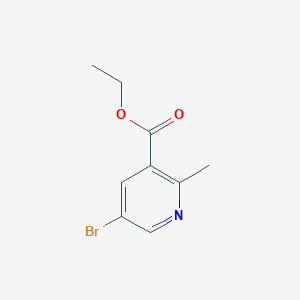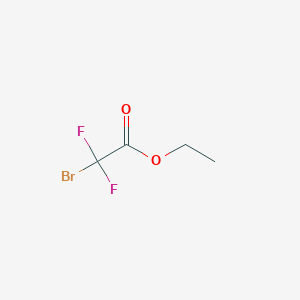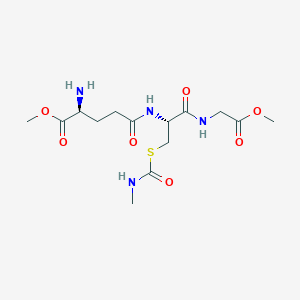
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, also known as GSH, is a tripeptide molecule consisting of glutathione, cysteine, and glycine. It is a crucial antioxidant that plays a significant role in various biological processes in the human body.
Mecanismo De Acción
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester acts as an antioxidant by reacting with free radicals and reactive oxygen species to form less reactive molecules. It also plays a crucial role in the detoxification of xenobiotics, including drugs and environmental toxins, by conjugating with them to form water-soluble compounds that can be excreted from the body. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester regulates the activity of various enzymes and transcription factors, which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been shown to have various biochemical and physiological effects, including the regulation of cellular redox balance, modulation of immune function, and protection against oxidative stress. It also plays a crucial role in the maintenance of cellular homeostasis and the regulation of cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has several advantages for lab experiments, including its availability and ease of use. It can be easily synthesized in the lab and is commercially available. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester is stable and can be stored for long periods, making it ideal for use in experiments. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has some limitations, including its low solubility in water and its susceptibility to oxidation, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for research on Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, including the development of new methods for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester synthesis, the identification of new targets for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester action, and the exploration of the role of Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester in various diseases. Additionally, the development of new Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester analogs and derivatives could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can be synthesized in the human body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase, which is then followed by the addition of glycine to form Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can also be synthesized in the lab by chemical methods using N-protected glutamic acid derivatives, cysteine derivatives, and glycine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been extensively studied for its role in various biological processes, including detoxification, redox homeostasis, and regulation of gene expression. It has been shown to play a crucial role in protecting cells from oxidative stress, which can lead to cell damage and death. Moreover, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
125974-22-3 |
|---|---|
Nombre del producto |
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester |
Fórmula molecular |
C14H24N4O7S |
Peso molecular |
392.43 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C14H24N4O7S/c1-16-14(23)26-7-9(12(21)17-6-11(20)24-2)18-10(19)5-4-8(15)13(22)25-3/h8-9H,4-7,15H2,1-3H3,(H,16,23)(H,17,21)(H,18,19)/t8-,9-/m0/s1 |
Clave InChI |
CCCVQOYMPOKAPZ-IUCAKERBSA-N |
SMILES isomérico |
CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
SMILES canónico |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
Otros números CAS |
125974-22-3 |
Secuencia |
XXG |
Sinónimos |
S-(N-METHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



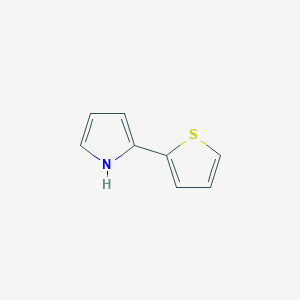
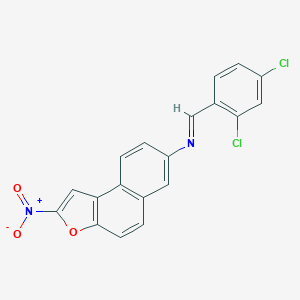
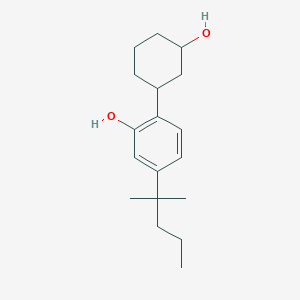
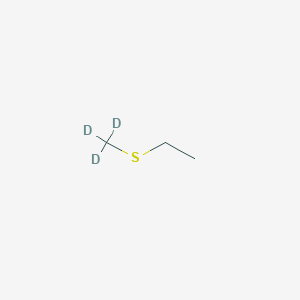

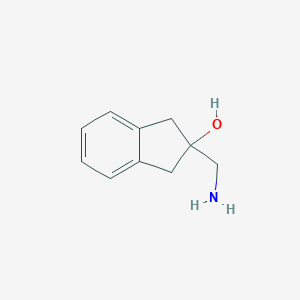
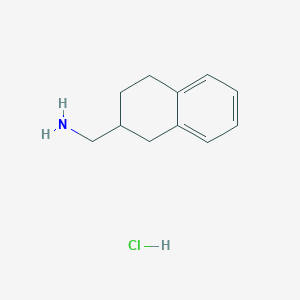
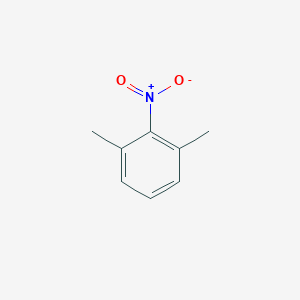
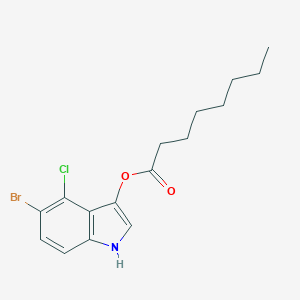
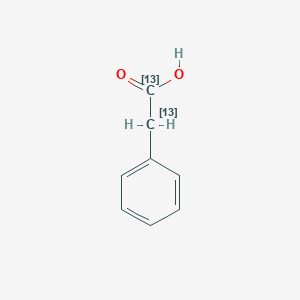
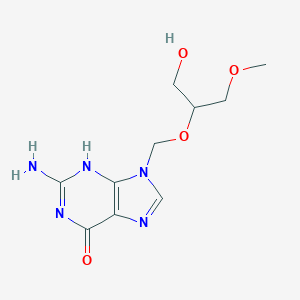
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
